Cas no 57818-40-3 (3,4-Dimethyl-5-pentyl-2-furannonanoic Acid)

3,4-ジメチル-5-ペンチル-2-フラノン酸ノナン酸は、フラン骨格にメチル基とペンチル基が導入された特異な構造を持つカルボン酸誘導体です。この化合物は、脂溶性が高く、有機合成中間体としての応用が期待されます。特に、医薬品や機能性材料の合成において、立体障害を生かした選択的反応や新規骨格構築に有用です。長鎖アルキル基と複雑な置換パターンを併せ持つため、界面活性剤や液晶材料の開発にも適しています。分子内に極性部位と非極性部位を併せ持つ両親媒性の特性から、自己組織化能を活かしたナノ材料設計への展開も可能です。

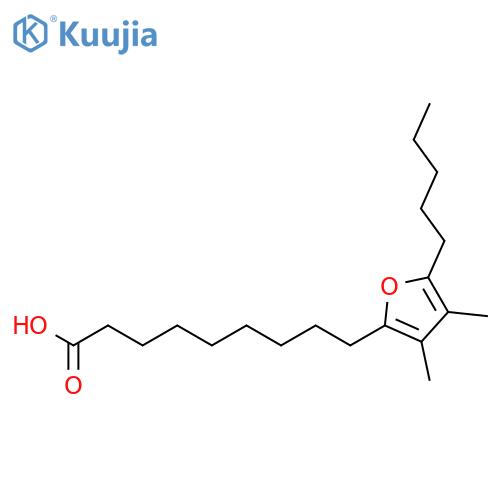

57818-40-3 structure

商品名:3,4-Dimethyl-5-pentyl-2-furannonanoic Acid

3,4-Dimethyl-5-pentyl-2-furannonanoic Acid 化学的及び物理的性質

名前と識別子

-

- 2-Furannonanoic acid, 3,4-dimethyl-5-pentyl-

- 3,4-Dimethyl-5-pentyl-2-furannonanoic Acid

- 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoic acid

- DiMe(9,5)

- 9-(3,4-dimethyl-5-pentyluran-2-yl)nonanoic acid

- CHEBI:187029

- starbld0006031

- 9-(3,4-dimethyl-5-pentylfuran-2-yl)-nonanoic acid

- 57818-40-3

- DTXSID60553385

- LMFA01150011

- 9-(3,4-dimethyl-5-pentyl-2-furyl)nonanoic acid

- 10,13-epoxy-11,12-dimethyl-10,12-octadecadienoic acid

- F3 Acid

- SCHEMBL3321272

- 10,13-epoxy-11,12-dimethyloctadeca-10,12-dienoic acid

- 9D5

- 9-(5-penthyl-3,4-dimetylfuran-2-yl)-nonanoic acid

-

- インチ: InChI=1S/C20H34O3/c1-4-5-10-13-18-16(2)17(3)19(23-18)14-11-8-6-7-9-12-15-20(21)22/h4-15H2,1-3H3,(H,21,22)

- InChIKey: GGNZKBPHAMNUOU-UHFFFAOYSA-N

- ほほえんだ: CC1C(C)=C(CCCCC)OC=1CCCCCCCCC(O)=O

計算された属性

- せいみつぶんしりょう: 322.25092

- どういたいしつりょう: 322.25079494g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 13

- 複雑さ: 316

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.7

- トポロジー分子極性表面積: 50.4Ų

じっけんとくせい

- PSA: 50.44

3,4-Dimethyl-5-pentyl-2-furannonanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D477715-10mg |

3,4-Dimethyl-5-pentyl-2-furannonanoic Acid |

57818-40-3 | 10mg |

$2589.00 | 2023-05-18 | ||

| TRC | D477715-5mg |

3,4-Dimethyl-5-pentyl-2-furannonanoic Acid |

57818-40-3 | 5mg |

$1527.00 | 2023-05-18 | ||

| TRC | D477715-.5mg |

3,4-Dimethyl-5-pentyl-2-furannonanoic Acid |

57818-40-3 | 5mg |

$190.00 | 2023-05-18 | ||

| TRC | D477715-1mg |

3,4-Dimethyl-5-pentyl-2-furannonanoic Acid |

57818-40-3 | 1mg |

$333.00 | 2023-05-18 | ||

| TRC | D477715-0.5mg |

3,4-Dimethyl-5-pentyl-2-furannonanoic Acid |

57818-40-3 | 0.5mg |

$ 155.00 | 2022-06-05 | ||

| TRC | D477715-25mg |

3,4-Dimethyl-5-pentyl-2-furannonanoic Acid |

57818-40-3 | 25mg |

$5901.00 | 2023-05-18 |

3,4-Dimethyl-5-pentyl-2-furannonanoic Acid 関連文献

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

57818-40-3 (3,4-Dimethyl-5-pentyl-2-furannonanoic Acid) 関連製品

- 57818-37-8(3-Methyl-5-pentyl-2-furanundecanoic acid)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量